Cas no 1977-08-8 (2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine)
1977-08-8 structure
Product Name:2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Numero CAS:1977-08-8
MF:C18H19ClN4
MW:326.823262453079
CID:165184
PubChem ID:16104
Update Time:2025-04-19
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
- 2-Chloro-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine
- HF-2046
- Isoclozapine
- 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,5]benzodiazepine
- 5H-Dibenzo[b,e][1,4]diazepine,2-chloro-11-(4-methyl-1-piperazinyl)-
- 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-benzo(b,e)(1,4)diazepine
- 2-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine
- 5H-DIBENZO(b,e)(1,4)DIAZEPINE,2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)
- 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine
- HF 2046
- NCGC00386501-01
- E98703
- 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)-
- DTXSID40173464
- 8-CHLORANYL-6-(4-METHYLPIPERAZIN-1-YL)-11H-BENZO(B)(1,4)BENZODIAZEPINE
- 4Q6V732VRT
- BRN 0763655
- CHEMBL415300
- UNII-4Q6V732VRT
- 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
- 2-Chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine(isoclozapine)
- BDBM50010594
- SCHEMBL140207
- 1977-08-8
- DB-217114
-
- Inchi: 1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3
- Chiave InChI: APOMSSAGEAOUGO-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)C(=NC1C=CC=CC=1N2)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 326.13000
- Massa monoisotopica: 326.129824
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 446
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.9
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 483.8°C at 760 mmHg
- Punto di infiammabilità: 246.4°C
- Indice di rifrazione: 1.681
- Solubilità: Insuluble (7.5E-3 g/L) (25 ºC),
- PSA: 30.87000
- LogP: 3.17210
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 1147-10 mg |
Isoclozapine |
1977-08-8 | 98% | 10mg |
€135.00 | 2023-07-10 | |
| Axon Medchem | 1147-10mg |
Isoclozapine |
1977-08-8 | 98% | 10mg |
€135.00 | 2025-03-06 | |
| A2B Chem LLC | AF04471-10mg |
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine |
1977-08-8 | 98% | 10mg |
$215.00 | 2024-01-02 |
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
1977-08-8 (2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti